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Compound of Interest

Compound Name: 4-(Isothiazol-5-yl)phenol
CAS No.: 68535-60-4
Cat. No.: B1497212
Get Quote
. J

Executive Summary & Structural Logic

Compound: 4-(Isothiazol-5-yl)phenol Molecular Formula: CO9H7NOS Molecular Weight:
177.22 g/mol CAS Registry: 1060802-53-8 (Representative)[1][2]

This guide provides an in-depth spectroscopic characterization of 4-(Isothiazol-5-yl)phenol, a
bi-aryl scaffold increasingly utilized in medicinal chemistry as a bioisostere for bi-phenyl
systems.[1][2] The molecule features an electron-rich phenolic ring coupled to an electron-
deficient isothiazole ring at the C5 position.[2]

Key Spectroscopic Challenges:

» Solvent Effects: The phenolic hydroxyl group necessitates polar aprotic solvents (DMSO-d6)
for clear resolution of the OH proton and prevention of aggregation-induced broadening.

e Ring Current Anisotropy: The orthogonal or twisted arrangement of the two rings influences
the chemical shift of the ortho-protons on the phenol ring.
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Nuclear Magnetic Resonance (NMR)
Spectroscopy[1][3][4][5][6][7]
Theoretical Framework & Assignment Logic

The 1H NMR spectrum is characterized by two distinct aromatic systems: the AA'BB' pattern of
the para-substituted phenol and the AX system of the isothiazole ring (H3 and H4).

¢ |sothiazole Sector:

o H3 (Isothiazole): Located adjacent to the nitrogen atom (C=N bond), this proton is
significantly deshielded.

o H4 (Isothiazole): Located beta to the nitrogen, appearing upfield relative to H3.
e Phenol Sector:

o H2'/H6"0rtho to the isothiazole ring; deshielded by the anisotropic effect of the
heterocyclic ring.

o H3'/H5"0rtho to the hydroxyl group; shielded by the electron-donating oxygen (+M effect).

Predicted 1H NMR Data (400 MHz, DMSO-d6)
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13C NMR Data (100 MHz, DMSO-d6)

e C-OH (Phenol): ~158.0 ppm[1][2]

e C-3 (Isothiazole): ~157.0 ppm (C=N character)[1][2]

e C-5 (Isothiazole): ~165.0 - 170.0 ppm (Quaternary, ipso to phenol)[1][2]

e C-4 (Isothiazole): ~118.0 - 120.0 ppm[1][2]
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e Ar-C (Phenol): 127.0 (C2/6"), 116.0 (C3'/5"), 122.0 (C1', ipso).[1]

NMR Connectivity Diagram

The following diagram illustrates the spin-spin coupling network and NOE (Nuclear Overhauser
Effect) correlations essential for structural verification.
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Figure 1: NMR Coupling Network and Spatial Correlations. Solid lines indicate scalar coupling;
dashed lines indicate spatial proximity detectable by NOESY.

Mass Spectrometry (MS)[1][8][9][10]
lonization & Molecular lon[1][2][11]

o Technique: ESI (Electrospray lonization) or El (Electron Impact).[1][2]
e Molecular lon:
o ESI (+): [M+H]+ =178.03 m/z[1]

o ESI (-): [M-H]- =176.01 m/z (Preferred for phenols due to acidity).[1][2]

Fragmentation Pattern (El)

The isothiazole ring is the primary site of high-energy fragmentation. The cleavage of the weak
S-N bond is a diagnostic pathway.

Molecular lon (m/z 177): Base peak (often stable due to aromaticity).[1][2]

Loss of HCN (m/z 150): Characteristic of isothiazoles (cleavage of C3-N2).[1][2]

Loss of CO (m/z 149): Characteristic of phenols (Ring contraction).

Thirene Cation (m/z ~134): Formation of sulfur-containing intermediates.[1][2]
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Figure 2: Proposed EI-MS Fragmentation Pathway showing parallel losses of HCN
(heterocycle) and CO (phenol).[1][2]

Infrared Spectroscopy (IR)[1][6]

The IR spectrum serves as a rapid fingerprinting tool. The coexistence of the broad OH band
and the sharp heteroaromatic stretches is confirmatory.
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. Wavenumber . .
Functional Group Intensity Description
(cm™)

H-bonded phenolic

O-H Stretch 3200 — 3400 Broad, Strong
hydroxyl.
Characteristic

C=N Stretch 1490 - 1520 Medium isothiazole ring
breathing.[1][2]

] Phenyl ring skeletal

C=C Aromatic 1580 — 1610 Strong ] i
vibrations.[2]

C-O Stretch 1230 - 1260 Strong Phenolic C-O bond.[2]
C-S bond vibrations

C-S Stretch 700 - 800 Weak/Medium (Fingerprint region).[1]

[2]

Experimental Protocol: Sample Preparation

To ensure reproducibility of the data presented above, the following protocol is recommended
for analytical sample preparation.

NMR Sample Prep

¢ Solvent Choice: Use DMSO-d6 (99.9% D).[1][2]

o Why? CDCI3 often leads to broad or invisible OH peaks due to rapid exchange and poor
solubility of polar phenols.

o Concentration: Prepare a solution of 5-10 mg of compound in 0.6 mL of solvent.

« Filtration: Filter through a cotton plug in a glass pipette to remove suspended solids which
cause line broadening.[2]

HPLC-MS Method

e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 um).
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» Mobile Phase:
o A: Water + 0.1% Formic Acid.[2]
o B: Acetonitrile + 0.1% Formic Acid.[2]
e Gradient: 5% B to 95% B over 10 minutes.
e Detection: UV at 254 nm and 280 nm (Phenol absorption).[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o To cite this document: BenchChem. [Comprehensive Spectroscopic Profile: 4-(Isothiazol-5-
yl)phenol[1][2]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1497212/docs#comprehensive-spectroscopic-profile-
4-isothiazol-5-yl-phenol-1-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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